4-morpholin-4-yl-4-oxobut-2-enoic acid
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Overview
Description
4-Morpholin-4-yl-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . It is characterized by the presence of a morpholine ring and an oxobutenoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-4-oxobut-2-enoic acid typically involves the reaction of morpholine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Morpholin-4-yl-4-oxobut-2-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The morpholine ring and oxobutenoic acid moiety play a crucial role in its binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-4-oxobut-2-enoic acid hydrochloride: Similar in structure but with a hydrochloride group.
4-(4-Fluorophenyl)amino-4-oxobut-2-enoic acid: Contains a fluorophenyl group instead of the morpholine ring
Uniqueness
This compound is unique due to its combination of the morpholine ring and oxobutenoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFTKXWJQFGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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